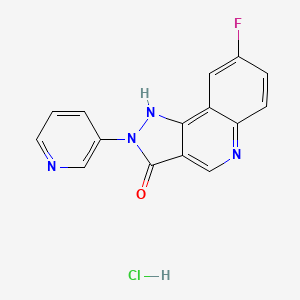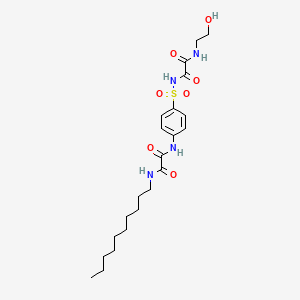
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the decylamino group, followed by the introduction of the oxoacetyl group. The phenylsulfonyl group is then added, and finally, the hydroxyethyl group is incorporated. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of high-purity reagents and solvents is essential to minimize impurities and maximize yield. The final product would be purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Ethanediamide: A simpler compound with similar functional groups but lacking the additional complexity of the decylamino, oxoacetyl, phenylsulfonyl, and hydroxyethyl groups.
N-Phenylsulfonyl Ethanediamide: Similar structure but without the decylamino and hydroxyethyl groups.
Uniqueness
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
属性
CAS 编号 |
81717-36-4 |
|---|---|
分子式 |
C22H34N4O7S |
分子量 |
498.6 g/mol |
IUPAC 名称 |
N-decyl-N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C22H34N4O7S/c1-2-3-4-5-6-7-8-9-14-23-19(28)21(30)25-17-10-12-18(13-11-17)34(32,33)26-22(31)20(29)24-15-16-27/h10-13,27H,2-9,14-16H2,1H3,(H,23,28)(H,24,29)(H,25,30)(H,26,31) |
InChI 键 |
DWBDOJFBIJYVOH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
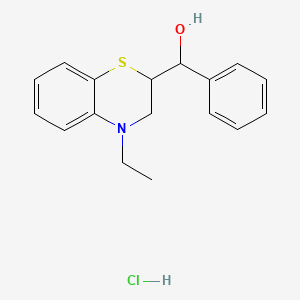


![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
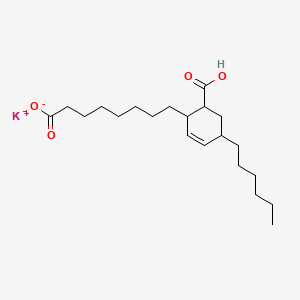

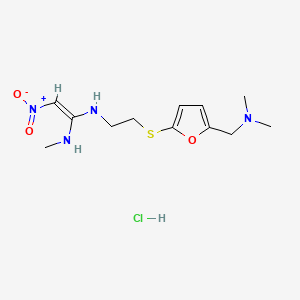
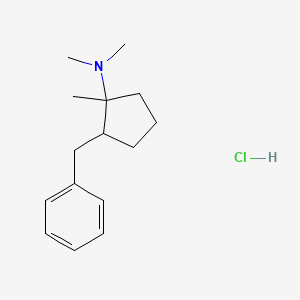
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
